methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
The synthesis of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of the fluorine atom and the methyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and the reduction of cancer cell migration and invasion .
Comparison with Similar Compounds
Methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound has a similar fluorinated pyridine core but differs in the substituents and overall structure, leading to different applications and properties
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 |
InChI Key |
FUBGCXURSSDCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)F |
Origin of Product |
United States |
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